molecular formula C23H28N4O6S B2567825 methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate CAS No. 899949-05-4

methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate

Cat. No.: B2567825
CAS No.: 899949-05-4
M. Wt: 488.56
InChI Key: PKKOZYUNKCQENQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate is a complex organic compound that features a benzoate ester linked to a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. The tosylation of piperazine is a common initial step, followed by the introduction of the carboxamido group through a coupling reaction with an appropriate acylating agent. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(4-methylpiperazine-1-carboxamido)acetamido)benzoate: Lacks the tosyl group, which may affect its reactivity and binding properties.

    Ethyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.

Uniqueness

Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate is unique due to the presence of both the tosyl group and the benzoate ester, which confer specific chemical properties and potential biological activities. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-17-4-10-20(11-5-17)34(31,32)27(23(30)26-14-12-25(2)13-15-26)16-21(28)24-19-8-6-18(7-9-19)22(29)33-3/h4-11H,12-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKOZYUNKCQENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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